molecular formula C17H22ClN3O3 B14612583 1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid CAS No. 59666-75-0

1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid

Cat. No.: B14612583
CAS No.: 59666-75-0
M. Wt: 351.8 g/mol
InChI Key: CZSBTNBFSKZWBP-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid is a complex organic compound that combines an imidazole ring with a chlorophenyl and cyclohexylethyl group, along with nitric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-chlorophenyl)-2-cyclohexylethylamine with glyoxal and ammonium acetate to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of nitric acid in the final step ensures the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chlorophenyl and cyclohexylethyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole
  • 2-(2-Chlorophenyl)-2-cyclohexylethylamine
  • 2-(2-Chlorophenyl)imidazole

Uniqueness

1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole is unique due to its combination of an imidazole ring with a chlorophenyl and cyclohexylethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

59666-75-0

Molecular Formula

C17H22ClN3O3

Molecular Weight

351.8 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid

InChI

InChI=1S/C17H21ClN2.HNO3/c18-17-9-5-4-8-15(17)16(12-20-11-10-19-13-20)14-6-2-1-3-7-14;2-1(3)4/h4-5,8-11,13-14,16H,1-3,6-7,12H2;(H,2,3,4)

InChI Key

CZSBTNBFSKZWBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN2C=CN=C2)C3=CC=CC=C3Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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